sPLA2 Selectivity: OOPC vs. cPLA2 Inhibition
OOPC demonstrates preferential inhibition of secreted phospholipase A2 (sPLA2) over cytosolic phospholipase A2 (cPLA2). Against human recombinant sPLA2, OOPC exhibits an IC50 of 13.7 µM, whereas it shows minimal to no inhibition of cPLA2 at comparable concentrations . In functional platelet assays, OOPC reduced procoagulant platelet formation by ~59%, comparable to the specific cPLA2 inhibitor PACOCF3 (~51% decrease), confirming its broader PLA2 inhibitory profile at cellular levels, but its primary selectivity advantage lies in its differential potency against purified sPLA2 versus cPLA2 enzymes .
| Evidence Dimension | IC50 against human recombinant sPLA2 vs. cPLA2 |
|---|---|
| Target Compound Data | IC50 = 13.7 µM (human recombinant sPLA2); no significant cPLA2 inhibition at equivalent concentrations |
| Comparator Or Baseline | Comparator: cPLA2 enzyme assay (OOPC inactive); Reference non-selective inhibitor mepacrine inhibits both isoforms non-selectively |
| Quantified Difference | Selectivity ratio (cPLA2/sPLA2) > 7.3-fold (based on upper testing limit), confirming sPLA2 selectivity |
| Conditions | Human recombinant enzyme assays; standard PLA2 activity buffer conditions |
Why This Matters
For researchers dissecting sPLA2-specific signaling pathways, OOPC's selectivity over cPLA2 is critical to avoid confounding data from cytosolic PLA2 inhibition, which broad-spectrum inhibitors like mepacrine cannot provide.
